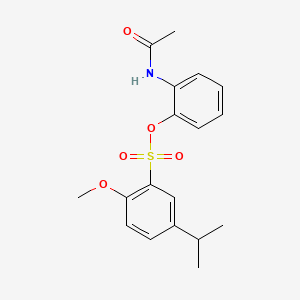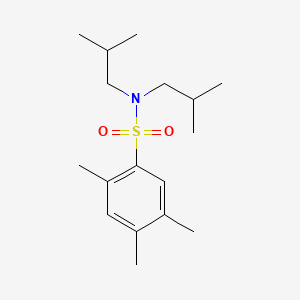![molecular formula C15H12Cl2F3NO4S B7454116 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-715, and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Wirkmechanismus
TAK-715 works by inhibiting the activity of the enzyme p38 MAP kinase. This enzyme plays a key role in the inflammatory response, and by inhibiting its activity, TAK-715 has the potential to reduce inflammation and alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that TAK-715 has a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, TAK-715 has been shown to have antioxidant effects and to inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TAK-715 in laboratory experiments is its potent inhibitory effect on p38 MAP kinase. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of using TAK-715 is its potential toxicity. Studies have shown that TAK-715 can have toxic effects on certain cell types, and care must be taken when using this compound in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on TAK-715. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase. Another area of interest is the investigation of the potential use of TAK-715 as a treatment for other diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the potential toxic effects of TAK-715 and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide is a complex process that involves several steps. The first step involves the synthesis of 2,5-dimethoxybenzenesulfonyl chloride, which is then reacted with 2-chloro-5-(trifluoromethyl)aniline to form the intermediate product. This intermediate is then reacted with 4-chloroaniline to produce the final product, TAK-715.
Wissenschaftliche Forschungsanwendungen
TAK-715 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of TAK-715 as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Studies have shown that TAK-715 is a potent inhibitor of the enzyme p38 MAP kinase, which plays a key role in the inflammatory response. By inhibiting this enzyme, TAK-715 has the potential to reduce inflammation and alleviate the symptoms of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F3NO4S/c1-24-12-7-14(13(25-2)6-10(12)17)26(22,23)21-11-5-8(15(18,19)20)3-4-9(11)16/h3-7,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJBQVWNDOZECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F3NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



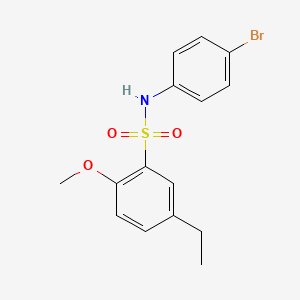
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
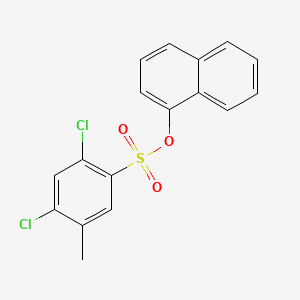
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)
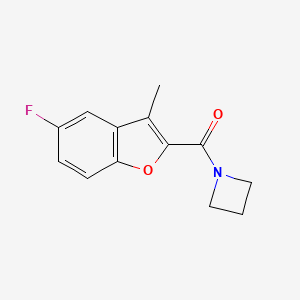
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)
